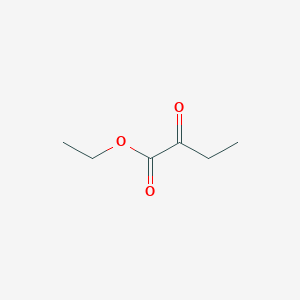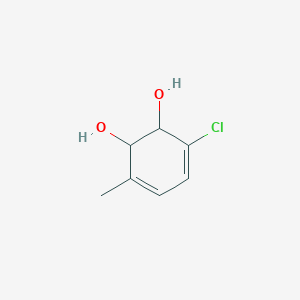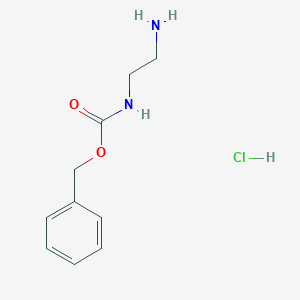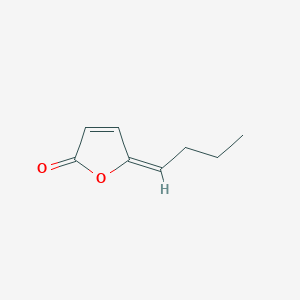
(5E)-5-butylidenefuran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-butylidenefuran-2-one, also known as sulcatone, is a naturally occurring compound found in the secretions of various animals, including cats, rabbits, and mice. It has a distinct musky odor that is often described as pleasant and is commonly used in perfumes and other fragrances. In recent years, there has been growing interest in the scientific community regarding the synthesis, mechanism of action, and potential applications of sulcatone.
Mechanism of Action
The exact mechanism of action of (5E)-5-butylidenefuran-2-one is not yet fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the target organism. Sulcatone has been shown to interact with the GABA receptor in insects, which is believed to be responsible for its insecticidal properties.
Biochemical and Physiological Effects
Sulcatone has been shown to have a variety of biochemical and physiological effects in different organisms. In insects, (5E)-5-butylidenefuran-2-one has been shown to cause paralysis and death by disrupting the nervous system. In mammals, (5E)-5-butylidenefuran-2-one has been shown to have a calming effect, similar to that of the neurotransmitter GABA.
Advantages and Limitations for Lab Experiments
Sulcatone has several advantages as a research tool, including its ease of synthesis and its ability to selectively target certain organisms. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on (5E)-5-butylidenefuran-2-one, including:
1. Further investigation of its insecticidal properties and potential use as a natural insecticide.
2. Exploration of its potential as a therapeutic agent for certain medical conditions, such as anxiety and insomnia.
3. Investigation of its potential as a biomarker for certain diseases or conditions, such as cancer.
4. Development of new synthetic methods for producing (5E)-5-butylidenefuran-2-one and related compounds.
5. Investigation of its potential as a flavor and fragrance ingredient in the food and cosmetics industries.
Conclusion
Sulcatone is a fascinating compound with a wide range of potential applications in various fields. Its unique properties and potential as a research tool make it an interesting subject for further investigation and exploration. With continued research and development, (5E)-5-butylidenefuran-2-one may prove to be a valuable tool in the fight against disease and pests, as well as a valuable ingredient in the fragrance and flavor industries.
Synthesis Methods
Sulcatone can be synthesized using a variety of methods, including the oxidation of 5-butyl-2-furan carboxylic acid and the reaction of 5-butyl-2-furancarboxaldehyde with an appropriate nucleophile. The most commonly used method involves the reaction of 5-butyl-2-furan carboxylic acid with a dehydrating agent, such as thionyl chloride or phosphorus pentoxide, to form (5E)-5-butylidenefuran-2-one.
Scientific Research Applications
Sulcatone has been the subject of numerous scientific studies due to its unique properties and potential applications. One study found that (5E)-5-butylidenefuran-2-one has a strong inhibitory effect on the growth of certain types of bacteria, including Staphylococcus aureus and Escherichia coli. Another study demonstrated that (5E)-5-butylidenefuran-2-one can act as a potent insect repellent, particularly against mosquitoes and ticks.
properties
CAS RN |
18338-88-0 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
(5E)-5-butylidenefuran-2-one |
InChI |
InChI=1S/C8H10O2/c1-2-3-4-7-5-6-8(9)10-7/h4-6H,2-3H2,1H3/b7-4+ |
InChI Key |
PZXBJHQMLTXRDW-UHFFFAOYSA-N |
Isomeric SMILES |
CCC/C=C/1\C=CC(=O)O1 |
SMILES |
CCCC=C1C=CC(=O)O1 |
Canonical SMILES |
CCCC=C1C=CC(=O)O1 |
Other CAS RN |
18338-88-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




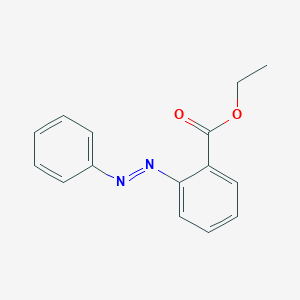
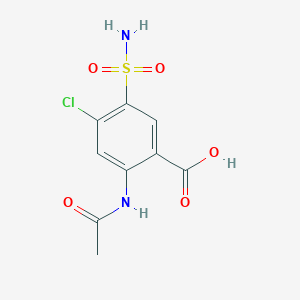
![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)

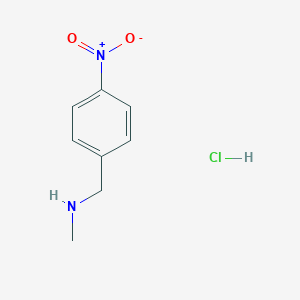

![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)


